molecular formula C12H14N2O5 B104656 1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione CAS No. 17331-67-8

1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione

Cat. No. B104656
CAS RN: 17331-67-8
M. Wt: 266.25 g/mol
InChI Key: SRDAAIANUPRKEY-OPRDCNLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicine and biotechnology. This compound belongs to the class of furo[3,4-d][1,3]dioxole derivatives and has a unique structure that makes it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of several enzymes and proteins that are essential for cancer cell survival.

Biochemical And Physiological Effects

Studies have shown that 1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione can have several biochemical and physiological effects on the body. This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, this compound has been shown to have antioxidant properties that can protect the body from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione. One area of focus is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Another area of focus is the identification of new applications for this compound in fields such as biotechnology and materials science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione can be achieved through several methods. One of the most commonly used methods is the reaction of 2,4-dioxo-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a suitable catalyst.

Scientific Research Applications

1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicine, where this compound has shown potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

CAS RN

17331-67-8

Product Name

1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H14N2O5/c1-6-8-9(19-12(2,3)18-8)10(17-6)14-5-4-7(15)13-11(14)16/h4-5,8-10H,1H2,2-3H3,(H,13,15,16)/t8-,9-,10-/m1/s1

InChI Key

SRDAAIANUPRKEY-OPRDCNLKSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)C(=C)O[C@H]2N3C=CC(=O)NC3=O)C

SMILES

CC1(OC2C(O1)C(=C)OC2N3C=CC(=O)NC3=O)C

Canonical SMILES

CC1(OC2C(O1)C(=C)OC2N3C=CC(=O)NC3=O)C

Origin of Product

United States

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